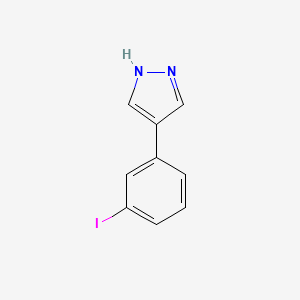
4-Ethyl-2-(2-methylthiazol-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-(2-methylthiazol-4-yl)phenol is a chemical compound with the molecular formula C12H13NOS and a molecular weight of 219.3 g/mol . It is characterized by the presence of an ethyl group, a phenol group, and a thiazole ring. This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol typically involves the reaction of 2-methylthiazole with 4-ethylphenol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
4-Ethyl-2-(2-methylthiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-(2-methylthiazol-4-yl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-2-(2-methylthiazol-4-yl)phenol can be compared with other similar compounds, such as:
4-Methyl-2-(2-methylthiazol-4-yl)phenol: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
4-Chloro-2-(2-methylthiazol-4-yl)phenol:
4-Bromo-2-(2-methylthiazol-4-yl)phenol: Similar to the chloro derivative, the bromo group introduces different chemical and biological characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Eigenschaften
Molekularformel |
C12H13NOS |
|---|---|
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
4-ethyl-2-(2-methyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C12H13NOS/c1-3-9-4-5-12(14)10(6-9)11-7-15-8(2)13-11/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
XBEXYBDJZMBROA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)O)C2=CSC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




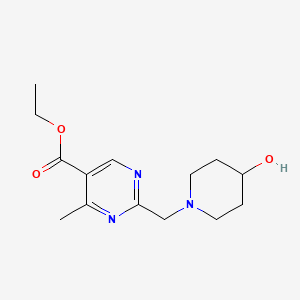
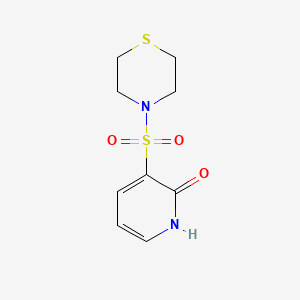
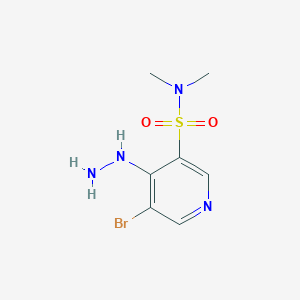
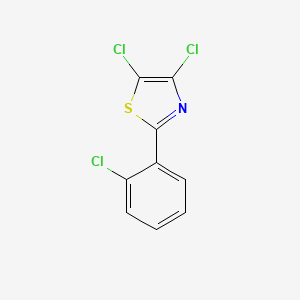
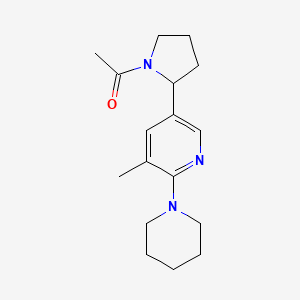

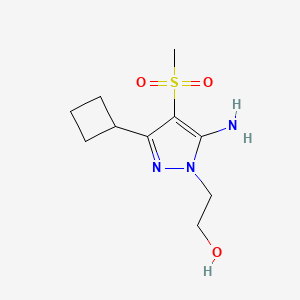

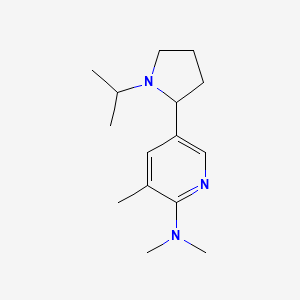
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

